1-Methyl-1,2-ethanediyl 5-fluoro-3-pyridinecarboxylate
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Overview
Description
1-Methyl-1,2-ethanediyl 5-fluoro-3-pyridinecarboxylate is an organic compound with a unique structure that combines a pyridine ring with a fluorine atom and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-1,2-ethanediyl 5-fluoro-3-pyridinecarboxylate typically involves the esterification of 5-fluoro-3-pyridinecarboxylic acid with 1-methyl-1,2-ethanediol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1,2-ethanediyl 5-fluoro-3-pyridinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of 5-fluoro-3-pyridinecarboxylic acid.
Reduction: Formation of 1-methyl-1,2-ethanediol.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
1-Methyl-1,2-ethanediyl 5-fluoro-3-pyridinecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Methyl-1,2-ethanediyl 5-fluoro-3-pyridinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity, leading to specific biological effects. The ester group can undergo hydrolysis to release active metabolites that exert their effects through various biochemical pathways.
Comparison with Similar Compounds
- 5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile
- 5-Fluoro-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
Comparison: 1-Methyl-1,2-ethanediyl 5-fluoro-3-pyridinecarboxylate is unique due to its specific combination of a pyridine ring, fluorine atom, and ester functional group. This structure imparts distinct chemical and biological properties compared to other similar compounds, making it valuable for targeted applications in research and industry.
Properties
CAS No. |
23586-90-5 |
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Molecular Formula |
C15H12F2N2O4 |
Molecular Weight |
322.26 g/mol |
IUPAC Name |
2-(5-fluoropyridine-3-carbonyl)oxypropyl 5-fluoropyridine-3-carboxylate |
InChI |
InChI=1S/C15H12F2N2O4/c1-9(23-15(21)11-3-13(17)7-19-5-11)8-22-14(20)10-2-12(16)6-18-4-10/h2-7,9H,8H2,1H3 |
InChI Key |
ZBIBQGWYPMWCPN-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC(=O)C1=CC(=CN=C1)F)OC(=O)C2=CC(=CN=C2)F |
Origin of Product |
United States |
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